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Compound of Interest

Compound Name: 2-chloro-N-propylacetamide

Cat. No.: B077628

A comprehensive guide for researchers, scientists, and drug development professionals on the
spectroscopic validation of 2-chloro-N-propylacetamide, with a comparative analysis against
N-propylacetamide and chloroacetamide.

This guide provides a detailed comparison of the spectroscopic data for 2-chloro-N-
propylacetamide and two structurally related alternatives, N-propylacetamide and
chloroacetamide. By presenting key experimental data from Infrared (IR) Spectroscopy,
Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this
document aims to offer a clear and objective validation of the target molecule's structure. The
experimental protocols employed to obtain this data are also detailed to ensure reproducibility.

Spectroscopic Data Comparison

The structural validation of 2-chloro-N-propylacetamide is achieved through the unique
fingerprint provided by a combination of spectroscopic techniques. The following tables
summarize the key quantitative data obtained for 2-chloro-N-propylacetamide and its
comparison compounds.

Table 1: Infrared (IR) Spectroscopy Data
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Compound

Key Absorptions (cm™?)

Functional Group
Assignment

2-chloro-N-propylacetamide

~3300 (broad), ~2960, ~2870,
~1650 (strong), ~1550

N-H stretch, C-H stretch
(alkyl), C=0 stretch (amide 1),
N-H bend (amide II)

N-propylacetamide

~3290 (broad), ~2965, ~2875,
~1640 (strong), ~1555

N-H stretch, C-H stretch
(alkyl), C=0 stretch (amide 1),
N-H bend (amide II)

Chloroacetamide

~3350, ~3180, ~1650 (strong),
~1400

N-H stretch (asymmetric and
symmetric), C=0 stretch
(amide 1), C-N stretch

Table 2: tH NMR Spectroscopy Data (Chemical Shift  in ppm)
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Compound o (ppm) Multiplicity Integration Assighment
2-chloro-N-

oropylacetamide ~4.05 s 2H CI-CH2-C=0
~3.20 t 2H N-CH2-CH2-CHs

~1.55 sextet 2H N-CHz-CH2-CHs

~0.90 t 3H N-CH2-CH2-CHs

~7.50 brs 1H N-H

N-

oropylacetamide ~1.98 s 3H C(=0)-CHs
~3.12 t 2H N-CH2-CH2-CHs

~1.50 sextet 2H N-CH2-CH2-CHs

~0.90 t 3H N-CH2-CHz2-CHs

~5.50 brs 1H N-H

Chloroacetamide  4.02 s 2H CI-CH2-C=0
7.35, 7.60 brs 2H N-H2

Table 3: 13C NMR Spectroscopy Data (Chemical Shift & in ppm)
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Compound o (ppm) Assighment
2-chloro-N-propylacetamide ~166 C=0
~43 CI-CH:z

~42 N-CH:

~22 N-CH2-CH:

~11 -CHs

N-propylacetamide ~170 C=0
~41 N-CH:

~23 C(=0)-CHs

~23 N-CH2-CH:

~11 -CHs

Chloroacetamide ~167 C=0
~43 CI-CH2

Table 4: Mass Spectrometry Data (m/z)

Compound

Molecular lon (M%)

Key Fragment lons

2-chloro-N-propylacetamide

75/77 ([CICH2C=0]*), 59

135/137 (Cl isotope pattern)

([C3H7N]*)

N-propylacetamide

101

72 (IM-C2Hs]*), 59
([CH3CONHz]*), 44
([C2HsN]*), 30 ([CHz2NH2]*)[1]

Chloroacetamide

93/95 (Cl isotope pattern)

49/51 ([CH:CI]*), 44
([CONH:]*)

Experimental Protocols
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The following are generalized protocols for the spectroscopic techniques used to analyze 2-
chloro-N-propylacetamide and the comparative compounds.

Infrared (IR) Spectroscopy:

Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small
amount of the solid was placed directly on the ATR crystal, and pressure was applied to ensure
good contact. The spectrum was recorded over a range of 4000-400 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform
(CDCls) containing tetramethylsilane (TMS) as an internal standard (0 ppm). *H NMR and 13C
NMR spectra were recorded on a 400 MHz spectrometer.

Mass Spectrometry (MS):

Mass spectra were obtained using an electron ionization (El) source. The sample was
introduced into the mass spectrometer, and the resulting ions were analyzed. The mass-to-
charge ratio (m/z) of the molecular ion and significant fragment ions were recorded.

Visualization of the Validation Workflow

The following diagrams illustrate the logical workflow for the spectroscopic validation of 2-
chloro-N-propylacetamide.
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Workflow for the spectroscopic validation of 2-chloro-N-propylacetamide.
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Logical relationship of spectroscopic data to confirm the molecular structure.

Comparative Analysis of Spectra

The spectroscopic data presented provides a clear distinction between 2-chloro-N-
propylacetamide and its structural analogs.

» IR Spectroscopy: The presence of the N-H and C=0 amide bands in all three compounds
confirms the amide functional group. The key differentiator for 2-chloro-N-propylacetamide
is the presence of a C-Cl stretching vibration, which is absent in N-propylacetamide.

e 1H NMR Spectroscopy: The *H NMR spectrum of 2-chloro-N-propylacetamide is highly
characteristic. The singlet at approximately 4.05 ppm corresponds to the two protons of the
chloromethyl group (CI-CHz-).[2][3][4] This signal is absent in the spectrum of N-
propylacetamide. Conversely, the singlet for the acetyl methyl group (CHs-C=0) in N-
propylacetamide is not present in the spectrum of 2-chloro-N-propylacetamide.
Chloroacetamide shows a similar singlet for the chloromethyl group but lacks the signals
corresponding to the N-propyl group.[2][3][4]

e 13C NMR Spectroscopy: The 3C NMR spectrum of 2-chloro-N-propylacetamide shows a
signal for the chloromethyl carbon at approximately 43 ppm. This, in conjunction with the
other signals corresponding to the N-propyl group and the carbonyl carbon, confirms the
overall carbon skeleton. This pattern is distinct from N-propylacetamide, which has a methyl
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carbon signal instead of a chloromethyl carbon, and from chloroacetamide, which lacks the
signals for the propyl group.

o Mass Spectrometry: The mass spectrum of 2-chloro-N-propylacetamide exhibits a
characteristic isotopic pattern for the molecular ion (m/z 135 and 137) due to the presence of
the chlorine-35 and chlorine-37 isotopes in a roughly 3:1 ratio. This provides definitive
evidence for the presence of one chlorine atom in the molecule. This isotopic signature is
absent in the mass spectrum of N-propylacetamide. The fragmentation patterns also provide
structural confirmation.

Conclusion

The collective evidence from IR, *H NMR, 13C NMR, and Mass Spectrometry provides a robust
and unambiguous validation of the structure of 2-chloro-N-propylacetamide. The comparative
data from N-propylacetamide and chloroacetamide highlight the unique spectral features that
arise from the specific arrangement of atoms in the target molecule, thereby confirming its
identity. This guide serves as a valuable resource for researchers requiring spectroscopic
confirmation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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propylacetamide-with-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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